3-(4-Antipyrinyl)-1-phenyl-2-thiourea 3-(4-Antipyrinyl)-1-phenyl-2-thiourea
Brand Name: Vulcanchem
CAS No.: 51641-29-3
VCID: VC21336971
InChI: InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
Molecular Formula: C18H18N4OS
Molecular Weight: 338.4 g/mol

3-(4-Antipyrinyl)-1-phenyl-2-thiourea

CAS No.: 51641-29-3

Cat. No.: VC21336971

Molecular Formula: C18H18N4OS

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Antipyrinyl)-1-phenyl-2-thiourea - 51641-29-3

Specification

CAS No. 51641-29-3
Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
IUPAC Name 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylthiourea
Standard InChI InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24)
Standard InChI Key YGXLLLUEADCXET-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NC3=CC=CC=C3)S
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator